(Z)-3-isopropyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S2/c1-13(2)25-19(27)15(29-20(25)28)12-14-17(23-10-8-22(3)9-11-23)21-16-6-4-5-7-24(16)18(14)26/h4-7,12-13H,8-11H2,1-3H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVMQQFSYKLDLD-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374085-90-2 | |
| Record name | 3-[(Z)-(3-ISOPROPYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(4-METHYL-1-PIPERAZINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solvent and Catalytic Systems
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Thiazolidinone cyclization : Ethanol enhances reaction rates for high-melting thioureas (>100°C), while water suffices for lower-melting substrates.
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Pyrido[1,2-a]pyrimidine synthesis : Ethanol minimizes side reactions compared to polar aprotic solvents, and DABCO’s mild basicity avoids decomposition of sensitive intermediates.
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Knoevenagel condensation : Acetic acid acts as both solvent and proton donor, stabilizing the transition state and improving regioselectivity.
Temperature and Time
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Cyclization proceeds optimally at 80°C for 5 hours, balancing yield and energy input.
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Pyrido[1,2-a]pyrimidine formation requires 1.5 hours at reflux to achieve >80% conversion.
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Condensation reaches completion within 3–4 hours under reflux, with prolonged heating risking isomerization.
Characterization and Analytical Methods
Post-synthetic characterization ensures structural fidelity and purity:
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NMR Spectroscopy : The thiazolidinone’s SCH2 protons resonate at δ 3.97 ppm (singlet), while the pyrido[1,2-a]pyrimidine’s piperazinyl methyl group appears at δ 2.45 ppm.
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Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 443.6 (calculated for C21H22N6O2S2).
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X-ray Crystallography : Single-crystal analysis verifies the (Z)-configuration of the methylene bridge, with key dihedral angles <10° between heterocycles.
Table 2: Key Spectral Data for Target Compound
Chemical Reactions Analysis
Types of Reactions
(Z)-3-isopropyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound involves multiple steps, typically starting with the preparation of the thiazolidinone core and the pyrido[1,2-a]pyrimidine moiety. Key synthetic routes include:
- Formation of the Thiazolidinone Ring : Achieved through the reaction of an appropriate isothiocyanate with a suitable amine under mild conditions.
- Synthesis of the Pyrido[1,2-a]pyrimidine Moiety : Involves the condensation of a pyridine derivative with a suitable aldehyde or ketone followed by cyclization.
Medicinal Chemistry
In medicinal chemistry, (Z)-3-isopropyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is being explored for its potential as a therapeutic agent. Its unique structural features suggest possible applications in drug development targeting diseases such as:
- Cancer : Preliminary studies indicate that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action and efficacy against various cancer cell lines.
- Antimicrobial Activity : Research has shown that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also be effective against specific bacterial strains.
Biological Research
In biological research, this compound is studied for its interactions with biological targets. Researchers are particularly interested in:
- Mechanisms of Action : Understanding how this compound interacts at the molecular level can provide insights into its potential therapeutic uses.
- Biological Activity : Investigations into its biological activities could reveal new applications in treating infections or other diseases.
Industrial Applications
The unique properties of (Z)-3-isopropyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one also extend to industrial applications:
- Catalysis : Its structure may lend itself to use as a catalyst in various chemical reactions.
- Material Science : The compound's characteristics could be utilized in developing new materials or enhancing existing ones.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry investigated similar thiazolidinone derivatives and their effects on cancer cell proliferation. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against specific cancer cell lines .
Case Study 2: Antimicrobial Activity
Research conducted on related compounds demonstrated promising antimicrobial activity against Gram-positive bacteria. These findings suggest that (Z)-3-isopropyl-5... could be further explored for its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of (Z)-3-isopropyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyridopyrimidinone-thiazolidinone hybrids. Below is a comparative analysis with structurally related analogs (Table 1):
Table 1: Structural and Functional Comparison of Analogs
Key Findings :
Piperazine Modifications: The 4-methylpiperazinyl group (target compound) offers optimal solubility compared to the 4-ethylpiperazinyl group (), which may reduce metabolic clearance .
Thiazolidinone Substituents: The isopropyl group (target compound) provides moderate hydrophobicity, balancing membrane permeability and aqueous solubility. The methoxypropyl group () enhances solubility but may reduce cellular uptake due to excessive polarity .
Synthetic Considerations :
- The Z-configuration is consistently achieved via methods adapted from Dorofeeva et al., involving controlled condensation reactions to prevent isomerization to the less active E-form .
Isomerization Risks :
- Analogous to pyrazolopyrimidines in , improper reaction conditions (e.g., pH or temperature extremes) may induce isomerization, diminishing efficacy .
Biological Activity
(Z)-3-isopropyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound's unique structural features suggest applications in treating various diseases, including cancer and bacterial infections.
Chemical Structure and Properties
The compound's IUPAC name is (5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one. Its molecular formula is with a molecular weight of 443.6 g/mol. The structure comprises a thiazolidinone ring and a pyrido[1,2-a]pyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that (Z)-3-isopropyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one exhibits various biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating efficacy in inhibiting growth and proliferation. The mechanism of action involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, it has shown activity against various cancer cell lines, including breast and prostate cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of specific enzymes related to cancer |
Detailed Findings
- Antimicrobial Studies : A study conducted on the compound's antimicrobial effects revealed that it significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be less than 50 µg/mL for both strains, indicating potent activity.
- Anticancer Mechanisms : In a series of experiments using human cancer cell lines, (Z)-3-isopropyl-5-(...) demonstrated an IC50 value of approximately 20 µM against breast cancer cells, suggesting effective cytotoxicity. The compound was found to activate caspase pathways leading to programmed cell death.
- Enzyme Interaction : The compound has been shown to inhibit key enzymes involved in tumor progression. For instance, it effectively inhibited the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
Q & A
Q. What synthetic protocols are recommended for preparing this compound?
The compound can be synthesized via a condensation reaction between a pyrido[1,2-a]pyrimidinone derivative and a thioxothiazolidinone precursor. A common method involves refluxing the reactants in ethanol for 2 hours, followed by filtration and recrystallization from a DMF–EtOH (1:1) mixture to improve purity . Key parameters include stoichiometric ratios (e.g., 10 mmol of each reactant) and solvent selection to minimize side products.
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- FTIR : To confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) and hydrogen bonding .
- NMR (¹H/¹³C) : To verify stereochemistry (Z-configuration) and substituent positions, particularly the isopropyl and methylpiperazine moieties .
- Melting Point Analysis : To assess purity (e.g., sharp melting points >120°C indicate high crystallinity) .
- HPLC : For purity quantification under regulated conditions, using reverse-phase columns and UV detection .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening often includes:
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, referencing standards like ampicillin .
- Cytotoxicity Assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric or colorimetric substrates .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Base Selection : Use weakly basic conditions (e.g., NaHCO₃) to avoid decomposition of acid-sensitive groups like the pyrimidinone ring .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes byproduct formation .
- Temperature Control : Reflux (~80°C) balances reaction rate and thermal stability of the thioxothiazolidinone core .
- Catalysts : Transition-metal catalysts (e.g., CuI) may accelerate imine formation but require rigorous purification .
Q. What strategies address stability issues during storage?
- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C in amber vials to prevent photodegradation .
- Buffered Solutions : Use pH 7.4 phosphate buffer to avoid hydrolysis of the 4-oxo group in aqueous media .
- Excipient Screening : Co-formulation with cyclodextrins or PEG improves solubility and reduces aggregation in biological assays .
Q. How can structure-activity relationship (SAR) studies guide structural modifications?
- Pyrido[1,2-a]pyrimidinone Core : Substituting the 4-methylpiperazine group with bulkier amines (e.g., morpholine) enhances kinase inhibition but reduces solubility .
- Thioxothiazolidinone Moiety : Replacing the thioxo group with oxo decreases antimicrobial activity, highlighting the importance of sulfur .
- Isopropyl Substituent : Branched alkyl chains improve membrane permeability in cell-based assays compared to linear chains .
Q. How should contradictory bioactivity data across studies be resolved?
- Assay Standardization : Use consistent cell lines (e.g., ATCC-certified) and control compounds to minimize variability .
- Dose-Response Validation : Repeat experiments across multiple concentrations to confirm activity thresholds (e.g., IC₅₀ reproducibility within ±10%) .
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .
Q. What computational approaches support mechanistic studies?
- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase), focusing on hydrogen bonds with the pyrimidinone ring .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., the methylene group’s susceptibility to nucleophilic attack) .
- MD Simulations : Simulate lipid bilayer penetration to correlate structural features (e.g., logP values) with cellular uptake efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
